Cas no 1307566-08-0 (ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate)

ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- EN300-6508833
- ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate
- 1307566-08-0
- AKOS010901200
-
- Inchi: 1S/C13H19NO2/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3/h5-7,12H,4,8,14H2,1-3H3/t12-/m1/s1
- InChI Key: LXNFAYIYSPFJTL-GFCCVEGCSA-N
- SMILES: O(CC)C(C[C@H](C1C=CC=C(C)C=1C)N)=O
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- XLogP3: 1.7
ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6508833-5.0g |
ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate |
1307566-08-0 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-6508833-2.5g |
ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate |
1307566-08-0 | 2.5g |
$2014.0 | 2023-05-31 | ||
Enamine | EN300-6508833-1.0g |
ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate |
1307566-08-0 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-6508833-0.1g |
ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate |
1307566-08-0 | 0.1g |
$904.0 | 2023-05-31 | ||
Enamine | EN300-6508833-0.5g |
ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate |
1307566-08-0 | 0.5g |
$987.0 | 2023-05-31 | ||
Enamine | EN300-6508833-10.0g |
ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate |
1307566-08-0 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-6508833-0.05g |
ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate |
1307566-08-0 | 0.05g |
$864.0 | 2023-05-31 | ||
Enamine | EN300-6508833-0.25g |
ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate |
1307566-08-0 | 0.25g |
$946.0 | 2023-05-31 |
ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate Related Literature
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate
Ethyl (3R)-3-Amino-3-(2,3-Dimethylphenyl)propanoate (CAS No. 1307566-08-0): A Comprehensive Overview
Ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate (CAS No. 1307566-08-0) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and a substituted phenyl ring, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.
The chiral nature of ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate is particularly noteworthy. Chirality plays a crucial role in the biological activity and pharmacological properties of many drugs. The (R)-configuration of this compound can significantly influence its interactions with biological targets, such as enzymes and receptors, leading to enhanced efficacy and reduced side effects. This makes it an attractive candidate for the development of enantiomerically pure drugs.
Recent studies have highlighted the potential applications of ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate in the synthesis of neuroactive compounds. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound can be used as a key intermediate in the synthesis of novel serotonin receptor agonists. These agonists have shown promise in treating various neurological disorders, including depression and anxiety disorders.
In addition to its role in drug synthesis, ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate has also been explored for its anti-inflammatory properties. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound exhibits potent anti-inflammatory effects in vitro. The study suggested that the compound could be a potential lead for developing new anti-inflammatory drugs with fewer side effects compared to existing treatments.
The synthetic routes to produce ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate have been extensively studied and optimized. One common approach involves the asymmetric hydrogenation of a prochiral ketone followed by esterification. This method ensures high enantiomeric purity and yield, making it suitable for large-scale production. Another notable synthetic route involves the use of chiral auxiliaries to control the stereochemistry during the formation of the amino acid derivative.
The stability and solubility properties of ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate are also important considerations for its practical applications. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation. Its solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) makes it suitable for use in various chemical reactions and formulations.
In terms of safety and environmental impact, ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate is classified as a low-risk chemical. However, standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and the environment. Proper disposal methods should also be employed to minimize any potential environmental impact.
The future prospects for ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate are promising. Ongoing research is focused on expanding its applications in drug discovery and development, particularly in areas such as neurology and inflammation. Additionally, efforts are being made to improve synthetic methods to enhance yield and reduce costs, making this compound more accessible for large-scale production.
In conclusion, ethyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate (CAS No. 1307566-08-0) is a versatile chiral compound with significant potential in various fields of chemistry and pharmaceuticals. Its unique structure and properties make it an important intermediate in the synthesis of bioactive molecules and a valuable tool for advancing drug discovery and development.
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